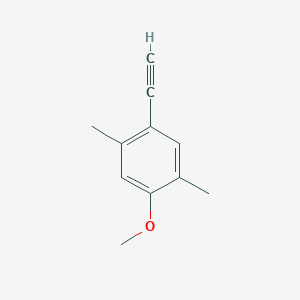

1-Ethynyl-4-methoxy-2,5-dimethylbenzene

Beschreibung

1-Ethynyl-4-methoxy-2,5-dimethylbenzene is an aromatic compound featuring a benzene ring substituted with an ethynyl group (–C≡CH) at the 1-position, a methoxy group (–OCH₃) at the 4-position, and methyl groups (–CH₃) at the 2- and 5-positions. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, catalysis, and materials science. The ethynyl group enhances reactivity toward coupling reactions, while the electron-donating methoxy and methyl groups influence regioselectivity and stability in chemical transformations.

Eigenschaften

IUPAC Name |

1-ethynyl-4-methoxy-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-5-10-6-9(3)11(12-4)7-8(10)2/h1,6-7H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOJLVIRXNBPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Ethynyl-4-methoxy-2,5-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-methoxy-2,5-dimethylbenzene with an ethynylating agent under specific conditions. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the substitution reaction .

In industrial settings, the production of this compound may involve more advanced techniques such as catalytic processes or continuous flow reactors to ensure higher yields and purity. The exact industrial methods can vary depending on the scale of production and the desired application of the compound.

Analyse Chemischer Reaktionen

1-Ethynyl-4-methoxy-2,5-dimethylbenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Addition Reactions: The alkyne group can undergo addition reactions with halogens or hydrogen halides to form dihalo or halo derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield 1-bromo-4-methoxy-2,5-dimethylbenzene.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Ethynyl-4-methoxy-2,5-dimethylbenzene serves as a versatile building block in organic synthesis. Its ethynyl group allows for various coupling reactions, such as Sonogashira and Glaser coupling, which are essential for forming carbon-carbon bonds. These reactions are crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving 1-Ethynyl-4-methoxy-2,5-dimethylbenzene

Material Science

The compound is explored for its potential use in the development of new materials, particularly in the field of organic electronics. Its unique structure contributes to the properties required for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: OLEDs

Recent studies have indicated that incorporating 1-Ethynyl-4-methoxy-2,5-dimethylbenzene into OLED materials enhances their efficiency and stability. The compound's electron-donating properties improve charge transport within the device, leading to better performance metrics.

Medicinal Chemistry

In medicinal chemistry, derivatives of 1-Ethynyl-4-methoxy-2,5-dimethylbenzene have been investigated for their biological activity. This compound can act as a precursor for synthesizing biologically active molecules, including potential anti-cancer agents.

Example Application: Synthesis of Anticancer Agents

Research has shown that modifications to the ethynyl group can lead to compounds with enhanced cytotoxicity against cancer cell lines. The ability to manipulate its structure allows for targeted drug design.

Wirkmechanismus

The mechanism of action of 1-Ethynyl-4-methoxy-2,5-dimethylbenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, with the aromatic ring donating electrons to the electrophile. This forms a sigma complex, which then loses a proton to regenerate the aromatic system .

In biological systems, the compound’s mechanism of action can vary depending on its specific derivative and target. For example, certain derivatives may inhibit enzymes or interact with receptors, leading to a biological response. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects on Reactivity

Compared to structurally related aryl iodides such as 1-iodo-3,5-dimethylbenzene (4a) and 1-iodo-3,4-dimethylbenzene (5a) , 1-ethynyl-4-methoxy-2,5-dimethylbenzene exhibits distinct reactivity due to differences in substituent electronic and steric profiles:

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy and methyl groups in 1-ethynyl-4-methoxy-2,5-dimethylbenzene are electron-donating, which stabilizes intermediates in coupling reactions. In contrast, aryl iodides like 4a and 5a rely on the iodine atom’s polarizability for reactivity.

- Ethynyl vs. Iodo Functionality: The ethynyl group enables alkyne-specific reactions (e.g., Sonogashira coupling), whereas aryl iodides are typically employed in Ullmann or Suzuki-Miyaura couplings.

Solvent and Additive Dependence

Studies on aryl iodides (e.g., 4a and 5a) reveal that reactivity in mechanochemical reductive coupling is highly solvent-dependent. For example:

- Adding 0.5 equivalents of DMF significantly improved yields due to enhanced mass transfer and stabilization of reactive intermediates.

Structural Analogues in Catalysis

Aryl ethynyl compounds with methyl/methoxy substituents (e.g., 1-ethynyl-3,5-dimethoxybenzene) are known to exhibit higher thermal stability and regioselectivity in cycloaddition reactions compared to their halogenated counterparts.

Comparative Data Table

Biologische Aktivität

1-Ethynyl-4-methoxy-2,5-dimethylbenzene, also known as a derivative of ethynyl-substituted aromatic compounds, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features that allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

1-Ethynyl-4-methoxy-2,5-dimethylbenzene has the following chemical properties:

- IUPAC Name : 1-Ethynyl-4-methoxy-2,5-dimethylbenzene

- CAS Number : 1565645-14-8

- Molecular Formula : C12H14O

The biological activity of 1-Ethynyl-4-methoxy-2,5-dimethylbenzene is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The ethynyl group enhances the compound's binding affinity to target proteins, which may lead to inhibition or activation of various biochemical pathways.

Antioxidant Activity

Research indicates that 1-Ethynyl-4-methoxy-2,5-dimethylbenzene exhibits significant antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The antioxidant activity is likely due to the presence of the methoxy group, which enhances electron donation capabilities.

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory effects of 1-Ethynyl-4-methoxy-2,5-dimethylbenzene. The compound has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines. This suggests a potential therapeutic role in managing inflammatory diseases.

Anticancer Properties

Preliminary studies have suggested that 1-Ethynyl-4-methoxy-2,5-dimethylbenzene may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Activity Assessment

In a study conducted on human liver cell lines, 1-Ethynyl-4-methoxy-2,5-dimethylbenzene was tested for its antioxidant capacity using the DPPH assay. Results indicated a significant reduction in DPPH radical concentration at varying concentrations, with an IC50 value suggesting potent antioxidant activity.

Case Study 2: Anti-inflammatory Mechanism Exploration

A study involving RAW264.7 macrophages treated with lipopolysaccharide (LPS) showed that pre-treatment with 1-Ethynyl-4-methoxy-2,5-dimethylbenzene significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect highlights its potential use in inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.